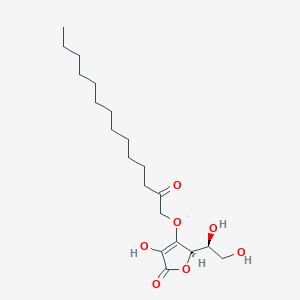
3-O-Dodecylcarbomethylascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Dodecylcarbomethylascorbic acid (DOCA) is a derivative of vitamin C, which has gained significant attention in the scientific community due to its potential therapeutic applications. DOCA is a lipophilic molecule that can easily penetrate the cell membrane and exert its biological effects.
Wirkmechanismus
3-O-Dodecylcarbomethylascorbic acid exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-O-Dodecylcarbomethylascorbic acid has been shown to activate the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. 3-O-Dodecylcarbomethylascorbic acid also activates the PI3K/Akt pathway, which regulates cell growth, survival, and metabolism. Moreover, 3-O-Dodecylcarbomethylascorbic acid inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
3-O-Dodecylcarbomethylascorbic acid has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging effects. 3-O-Dodecylcarbomethylascorbic acid has been found to scavenge free radicals, reduce oxidative stress, and protect cells from damage. 3-O-Dodecylcarbomethylascorbic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 3-O-Dodecylcarbomethylascorbic acid increases collagen synthesis, reduces wrinkles, and improves skin elasticity.
Vorteile Und Einschränkungen Für Laborexperimente
3-O-Dodecylcarbomethylascorbic acid has several advantages for lab experiments, including its lipophilic nature, which allows it to easily penetrate the cell membrane. 3-O-Dodecylcarbomethylascorbic acid is also stable and can be easily synthesized in large quantities. However, 3-O-Dodecylcarbomethylascorbic acid has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
Zukünftige Richtungen
There are several future directions for 3-O-Dodecylcarbomethylascorbic acid research, including its potential use as a therapeutic agent for cancer, cardiovascular diseases, and skin aging. Further studies are needed to determine the optimal dosage and safety profile of 3-O-Dodecylcarbomethylascorbic acid. Moreover, the development of 3-O-Dodecylcarbomethylascorbic acid derivatives with improved efficacy and safety profiles is an exciting area of research.
Conclusion:
In conclusion, 3-O-Dodecylcarbomethylascorbic acid is a lipophilic derivative of vitamin C that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-O-Dodecylcarbomethylascorbic acid exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging effects. 3-O-Dodecylcarbomethylascorbic acid has several advantages for lab experiments, including its stability and lipophilic nature. However, further studies are needed to determine its optimal dosage and safety profile. The development of 3-O-Dodecylcarbomethylascorbic acid derivatives with improved efficacy and safety profiles is an exciting area of research.
Synthesemethoden
3-O-Dodecylcarbomethylascorbic acid can be synthesized by the reaction of L-ascorbic acid with dodecylmethylketone in the presence of a catalyst. The reaction yields 3-O-Dodecylcarbomethylascorbic acid as a white crystalline powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-O-Dodecylcarbomethylascorbic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and skin aging. 3-O-Dodecylcarbomethylascorbic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In cardiovascular diseases, 3-O-Dodecylcarbomethylascorbic acid has been found to reduce inflammation, oxidative stress, and atherosclerosis. 3-O-Dodecylcarbomethylascorbic acid has also been shown to have anti-aging effects on the skin by reducing wrinkles, increasing collagen synthesis, and improving skin elasticity.
Eigenschaften
CAS-Nummer |
133794-57-7 |
|---|---|
Produktname |
3-O-Dodecylcarbomethylascorbic acid |
Molekularformel |
C20H34O7 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-(2-oxotetradecoxy)-2H-furan-5-one |
InChI |
InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-15(22)14-26-19-17(24)20(25)27-18(19)16(23)13-21/h16,18,21,23-24H,2-14H2,1H3/t16-,18+/m0/s1 |
InChI-Schlüssel |
MUSWYBCUWOLKQJ-FUHWJXTLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Andere CAS-Nummern |
133794-57-7 |
Synonyme |
3-O-DODECYLCARBOMETHYLASCORBICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



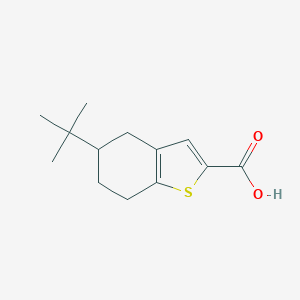
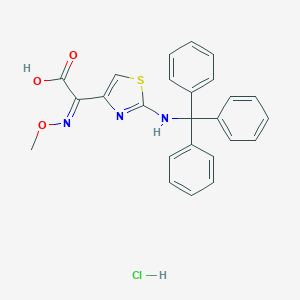
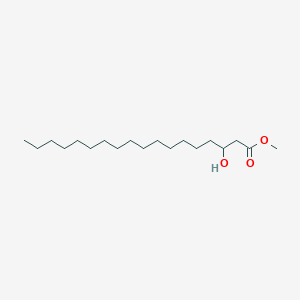
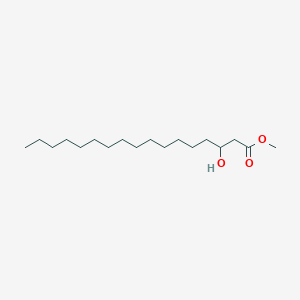
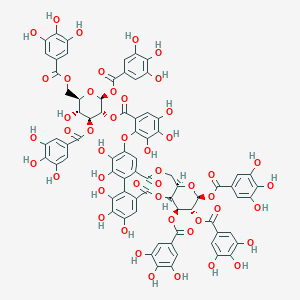
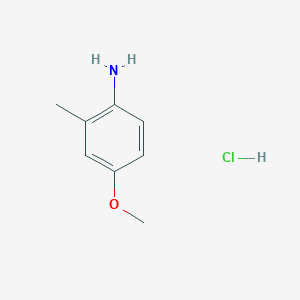
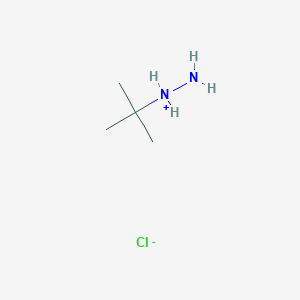
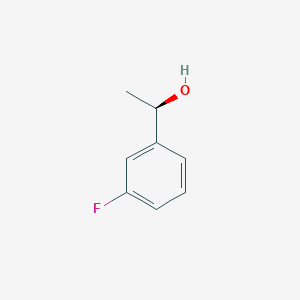
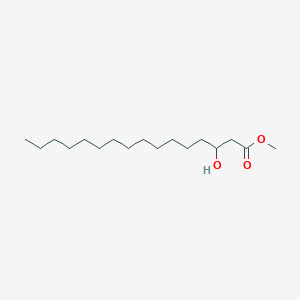
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
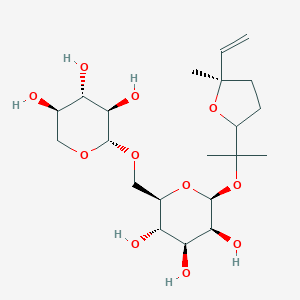
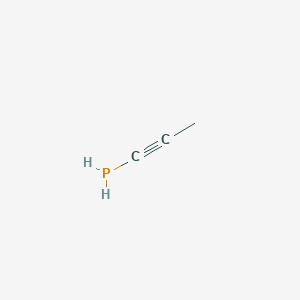
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)